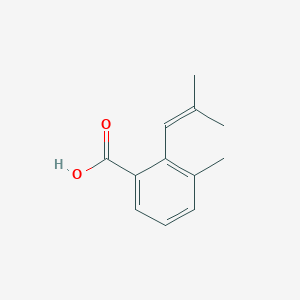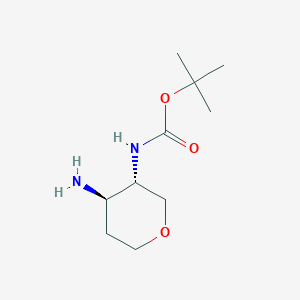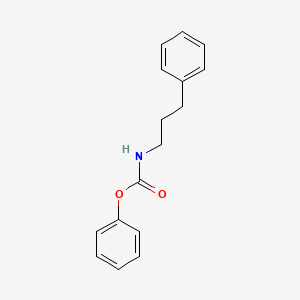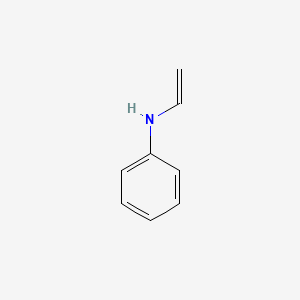![molecular formula C17H11NS B8703584 1-(benzo[b]thiophen-2-yl)isoquinoline CAS No. 435278-00-5](/img/structure/B8703584.png)
1-(benzo[b]thiophen-2-yl)isoquinoline
Descripción general
Descripción
1-(benzo[b]thiophen-2-yl)isoquinoline is a heterocyclic aromatic compound that combines the structural features of benzothiophene and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(benzo[b]thiophen-2-yl)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(benzo[b]thiophen-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(benzo[b]thiophen-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(benzo[b]thiophen-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .
Comparación Con Compuestos Similares
Benzylisoquinoline: Shares a similar isoquinoline backbone but differs in the substitution pattern.
Quinoline: Another heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with a benzene ring fused to a pyridine ring in a different arrangement.
Uniqueness: 1-(benzo[b]thiophen-2-yl)isoquinoline is unique due to the presence of both benzothiophene and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
435278-00-5 |
|---|---|
Fórmula molecular |
C17H11NS |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)isoquinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-18-17(14)16-11-13-6-2-4-8-15(13)19-16/h1-11H |
Clave InChI |
UYFPTZHKCYFUJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)




![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)

